Friedel-Crafts Cyclization Regioselectivity
In the acid-catalyzed cyclization of (3-fluorophenyl)-isopropenyl-ketone, the 6-fluoro-2-methyl-1-indanone regioisomer is formed with overwhelming preference over the competing 4-fluoro-2-methyl-1-indanone regioisomer. When the cyclization is conducted in concentrated H₂SO₄ at 60 °C, the regioisomeric ratio of 6-fluoro (I) to 4-fluoro (IX) is 10:1. When the reaction temperature is lowered to 0 °C, the selectivity increases to 19:1 in favor of the 6-fluoro regioisomer [1]. This stands in marked contrast to the analogous bromo-substituted system (6-bromo-2-methyl-1-indanone vs. 4-bromo-2-methyl-1-indanone), which yields only a 1:1 regioisomeric mixture under comparable conditions [2].
| Evidence Dimension | Regioisomeric product ratio in acid-catalyzed cyclization |
|---|---|
| Target Compound Data | 6-fluoro-2-methyl-1-indanone (I): 10:1 ratio at 60 °C; 19:1 ratio at 0 °C (vs. 4-fluoro regioisomer) |
| Comparator Or Baseline | 4-fluoro-2-methyl-1-indanone (IX, CAS 52045-42-8) formed as minor regioisomer; bromo analog: 6-bromo/4-bromo = 1:1 mixture |
| Quantified Difference | 6-fluoro selectivity: 10:1 to 19:1 fold excess over 4-fluoro; bromo system: only 1:1 (no selectivity) |
| Conditions | Cyclization of (3-fluorophenyl)-isopropenyl-ketone in concentrated H₂SO₄; temperature range 0–60 °C; regioisomer ratio determined by GC (DB-1701 column, 30 m × 0.32 mm ID, 80–240 °C temperature program) |
Why This Matters
This intrinsic regiochemical preference enables practical, scalable manufacture of the 6-fluoro regioisomer without cumbersome chromatographic separation, directly impacting procurement cost and supply reliability for sulindac intermediate production.
- [1] WO2005068411A1 – Process for the preparation of 6-fluoro-2-methyl-1-indanone. Zambon S.p.A. Published 2005-07-28. Example 1 (60 °C, ratio 10:1), Example 2 (0 °C, ratio 19:1). GC conditions: DB-1701 column, Rt 6-fluoro isomer = 13.5 min, Rt 4-fluoro isomer = 13.1 min. View Source
- [2] WO1996014284A1 (Hoechst Celanese Corp.). Table I, Example No. 4: 6-bromo-2-methyl-1-indanone and 4-bromo-2-methyl-1-indanone obtained as a 1:1 mixture. Cited in WO2005068411A1 at page 7. View Source
